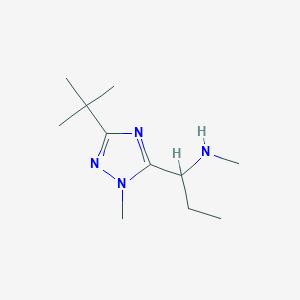![molecular formula C13H17ClN2O3 B13488601 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is a chemical compound with the molecular formula C16H22Cl2N2O4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including rivaroxaban, an anticoagulant used to prevent and treat blood clots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one typically involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid in the presence of a phenylboronic acid catalyst. This reaction forms 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure .
Industrial Production Methods
Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, reproducible, and robust. These methods are well-suited for large-scale production and involve the use of common reagents and solvents such as dimethylsulfoxide (DMSO) and triethylamine .
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide, potassium permanganate.
Reducing agents: Stannous chloride, hydrogen gas.
Solvents: Dimethylsulfoxide (DMSO), dichloromethane, 1,4-dioxane.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions but can include various substituted morpholinones and phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an essential component in the blood clotting process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: An intermediate used in the synthesis of protein kinase inhibitors for treating cancers.
4-(4-Nitrophenyl)morpholin-3-one: Used in the synthesis of nanowires and other advanced materials.
Uniqueness
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and chemical products. Its ability to undergo multiple types of chemical reactions and its role in the production of rivaroxaban highlight its importance in both research and industry .
Eigenschaften
IUPAC Name |
4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLIANVFKCHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)


